molecular formula C11H14BrNO3 B8150669 Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate

Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate

Cat. No.: B8150669
M. Wt: 288.14 g/mol
InChI Key: UUSQFVJIFWMFNU-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate is an organic compound that features a tert-butyl ester group attached to a 2-[(6-bromopyridin-3-yl)oxy]acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate typically involves the following steps:

    Starting Materials: The synthesis begins with 6-bromopyridin-3-ol and tert-butyl bromoacetate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 6-bromopyridin-3-ol is reacted with tert-butyl bromoacetate under reflux conditions, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) can be used.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives.

    Oxidation Products: Oxidized forms of the pyridine ring.

    Hydrolysis Products: 2-[(6-bromopyridin-3-yl)oxy]acetic acid.

Scientific Research Applications

Chemistry

    Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic processes due to its unique reactivity.

Biology

    Bioconjugation: Utilized in the modification of biomolecules for research purposes.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Therapeutic Agents: Explored for its potential in developing new therapeutic agents, particularly in targeting specific biological pathways.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agrochemicals: Investigated for its potential use in the synthesis of new agrochemicals.

Mechanism of Action

The mechanism by which tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate exerts its effects depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ester group can be hydrolyzed to release the active acid form, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-[(6-chloropyridin-3-yl)oxy]acetate
  • Tert-butyl 2-[(6-fluoropyridin-3-yl)oxy]acetate
  • Tert-butyl 2-[(6-iodopyridin-3-yl)oxy]acetate

Uniqueness

Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom can be selectively substituted, providing a versatile platform for further functionalization.

Properties

IUPAC Name

tert-butyl 2-(6-bromopyridin-3-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(14)7-15-8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSQFVJIFWMFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CN=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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